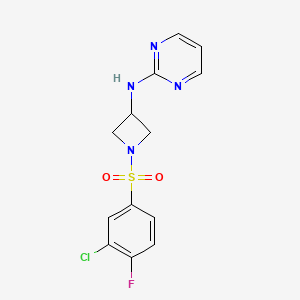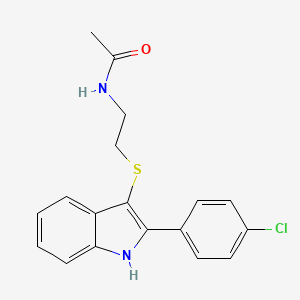
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide is a chemical compound that has gained attention in scientific research for its potential use in various fields. This compound is also known as 4-CT-7, and it is a derivative of the psychedelic drug 2C-T-7. The chemical structure of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide is shown below:
作用机制
The mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not fully. It is also believed to have some affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects:
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can increase the release of serotonin and other neurotransmitters, such as dopamine and norepinephrine. It has also been shown to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C. In vivo studies have shown that it can induce hyperactivity and stereotypy in rodents, which are behaviors commonly associated with the activation of the serotonin system.
实验室实验的优点和局限性
One of the main advantages of using N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the main limitations is its potential for inducing hyperactivity and stereotypy in rodents, which can complicate behavioral studies.
未来方向
There are several future directions for research on N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide. One area of interest is its potential use as a research tool for studying the role of the serotonin system in various psychiatric disorders, such as depression and schizophrenia. Another area of interest is its potential use as a therapeutic agent for these disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide and its effects on other serotonin receptors.
合成方法
The synthesis of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide involves several steps. The first step is the synthesis of 4-chloroindole, which is then reacted with 2-(methylthio)ethylamine to form 2-(4-chloro-1H-indol-3-ylthio)ethylamine. This intermediate is then reacted with acetic anhydride to form N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide.
科学研究应用
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide has been studied for its potential use in various fields of scientific research. One of the main areas of interest is its potential use as a research tool for studying the serotonin system in the brain. This compound has been shown to have high affinity for the 5-HT2A receptor, which is a subtype of the serotonin receptor. By studying the effects of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acetamide on this receptor, researchers can gain a better understanding of the role of serotonin in various physiological and pathological processes.
属性
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-12(22)20-10-11-23-18-15-4-2-3-5-16(15)21-17(18)13-6-8-14(19)9-7-13/h2-9,21H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGHXCSLWYAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


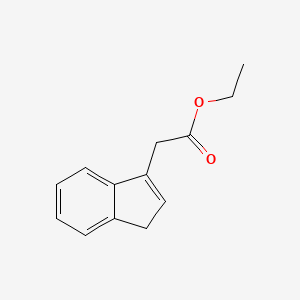
![2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2422922.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422924.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2422927.png)
![N-[(1-Prop-2-enoylpiperidin-2-yl)methyl]acetamide](/img/structure/B2422928.png)

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)
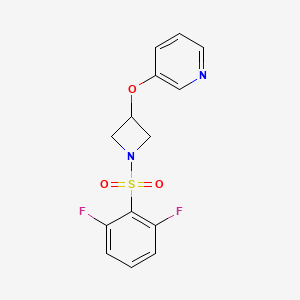
![N-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2422934.png)
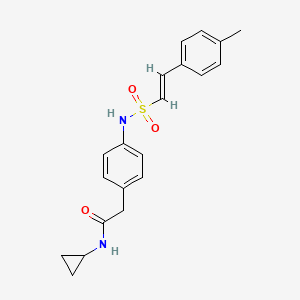
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2422936.png)
